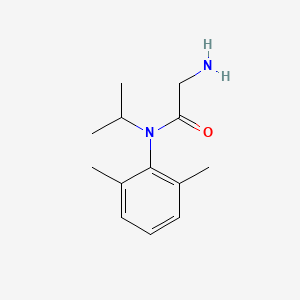

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.

科学的研究の応用

Crystal Structure Analysis

Research on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide and similar compounds has provided insights into their crystal structures, revealing how molecular conformation is influenced by different substituents. The molecules exhibit variations in bond parameters and are linked through hydrogen bonds, which is fundamental for understanding their chemical behavior and reactivity (Gowda, Svoboda, & Fuess, 2007). These structural analyses serve as a basis for the development of new materials and have implications for designing drugs with improved efficacy and reduced side effects.

Biochemical Applications

Compounds similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide have been investigated for their potential as herbicides and in fatty acid synthesis inhibition. For instance, chloroacetamide derivatives have been studied for their selectivity and effectiveness in controlling annual grasses and broad-leaved weeds, highlighting their role in agricultural biochemistry and providing a foundation for developing environmentally friendly pesticides (Weisshaar & Böger, 1989).

Organic Chemistry and Synthesis

Research into the chemical reactions and synthesis of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide reveals their versatility in organic synthesis. For example, studies on the heterolysis of α-chloroacetanilide derivatives have elucidated mechanisms of bond cleavage and condensation reactions, contributing to the understanding of complex organic reaction pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010). This knowledge is instrumental in designing synthetic routes for pharmaceuticals and other organic compounds.

Advanced Material Science

The study of amide-containing isoquinoline derivatives, including those structurally similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, has led to discoveries in the field of material science. These compounds form gels and crystalline salts with various acids, and their host-guest complexes exhibit enhanced fluorescence emissions. Such findings have implications for the development of novel optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Biological Screening and Fingerprint Applications

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. Some compounds exhibited significant activity, and their molecular docking to target proteins has provided insights into their potential as therapeutic agents. Additionally, their application in latent fingerprint analysis for forensic science highlights the multidisciplinary impact of these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

特性

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROKJGKHGPNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)

![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)

![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)